5-Quinoxalineethanamine
Description
Structure
3D Structure
Properties
CAS No. |
910395-64-1 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-quinoxalin-5-ylethanamine |
InChI |
InChI=1S/C10H11N3/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3,6-7H,4-5,11H2 |
InChI Key |
YTKILTMUVCFSHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CCN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Quinoxalineethanamine and Its Analogues
De Novo Synthesis Strategies for 5-Quinoxalineethanamine
De novo synthesis refers to the creation of complex molecules from simple, commercially available precursors. microbenotes.comslideshare.net For this compound, this typically involves the construction of the quinoxaline (B1680401) ring system as a key step. The most common and fundamental method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound.
A general representation of this reaction is the condensation of a substituted o-phenylenediamine with a suitable dicarbonyl compound to introduce the desired ethanamine side chain at the 5-position. The specific starting materials would be a 3-amino-4-substituted aniline (B41778) derivative and a protected form of 2-amino-1,2-dicarbonyl ethane. The choice of protecting groups for the amino and carbonyl functionalities is crucial to prevent unwanted side reactions and to allow for their selective removal in later steps to yield the final this compound product.
The reaction mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the aromatic quinoxaline ring.
Chemical Transformation Pathways from Precursors
The synthesis of this compound can also be achieved through the chemical transformation of pre-existing quinoxaline derivatives. This approach often provides a more direct and efficient route to the target molecule.
One common strategy involves the modification of a functional group at the 5-position of the quinoxaline ring. For instance, a 5-nitroquinoxaline (B91601) can be reduced to 5-aminoquinoxaline, which can then be further functionalized. A plausible pathway from a precursor is the synthesis of 2-β-aminoethylquinoxaline, which involves the treatment of a suitable starting material with phenylhydrazine. researchgate.net
Another approach could involve a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to introduce a two-carbon chain at the 5-position of a halogenated quinoxaline precursor. This chain can then be converted to the desired ethanamine functionality through a series of standard organic transformations, such as reduction and amination.
Principles of Sustainable Synthesis in this compound Production
Sustainable or "green" synthesis aims to design chemical processes that are environmentally benign, economically viable, and utilize renewable resources. rsc.org These principles are increasingly being applied to the synthesis of quinoxalines and their derivatives. researchgate.net Key aspects of sustainable synthesis include the use of non-toxic solvents, catalysts, and reagents, as well as energy-efficient reaction conditions. mdpi.comnih.gov
For the synthesis of quinoxalines, several sustainable methods have been developed. researchgate.net These include:
Solvent-free reactions: Conducting reactions in the absence of a solvent reduces waste and simplifies purification. researchgate.net
Use of alternative reaction media: Water, ionic liquids, and polyethylene (B3416737) glycols are being explored as greener alternatives to traditional volatile organic solvents. researchgate.net
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. researchgate.netmdpi.com
Use of reusable catalysts: Heterogeneous catalysts, such as silica (B1680970) sulfuric acid and tungstophosphoric acid supported on zirconia, offer advantages like easy separation and recyclability. researchgate.net
These sustainable approaches can be adapted for the synthesis of this compound, contributing to a more environmentally friendly production process.
Methodologies for Scalable Synthesis in Research and Development
The ability to scale up a synthetic route from the laboratory to an industrial setting is a critical consideration in drug development and chemical manufacturing. nih.gov Scalable synthesis of this compound requires robust and reproducible reaction conditions that can be safely and efficiently implemented on a larger scale.
Key factors for scalable synthesis include:
Process safety: A thorough understanding of the reaction thermodynamics and potential hazards is essential.
Cost-effectiveness: The use of inexpensive and readily available starting materials and reagents is crucial.
Process optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst loading can maximize yield and purity.
Purification methods: Developing efficient and scalable purification techniques, such as crystallization, is important to obtain the final product in high purity.
Organocatalysis has emerged as a powerful tool for scalable synthesis, as demonstrated in the preparation of anti-influenza drugs. nih.gov Such methodologies could potentially be applied to the synthesis of this compound to achieve a scalable and efficient process.
Asymmetric Synthesis Approaches for Chiral this compound Derivatives
Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. chiralpedia.com Asymmetric synthesis focuses on the preparation of a specific enantiomer of a chiral molecule. york.ac.uk For derivatives of this compound that possess a chiral center, asymmetric synthesis is essential to obtain the desired stereoisomer with the intended pharmacological properties.
Several strategies for asymmetric synthesis can be employed: york.ac.uk
Chiral auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a reaction. york.ac.uk
Chiral reagents: A chiral reagent is a stoichiometric chiral compound that controls the stereoselectivity of a reaction. york.ac.uk
Chiral catalysts: A chiral catalyst is a substance that accelerates a reaction and induces chirality in the product without being consumed in the process. york.ac.uk This is often the most efficient and atom-economical approach.
Recent advances in asymmetric catalysis, including the use of chiral Brønsted acids and hypervalent iodine catalysts, offer powerful tools for the synthesis of complex chiral molecules. frontiersin.org For instance, 1,3-dipolar cycloaddition reactions using C,N-cyclic azomethine imines have been successfully employed for the asymmetric synthesis of tetrahydroisoquinoline derivatives, demonstrating the potential for creating chiral heterocyclic compounds. mdpi.com Similar strategies could be adapted for the asymmetric synthesis of chiral this compound derivatives.
Below is a table summarizing various synthetic approaches:
| Synthetic Approach | Description | Key Features |
| De Novo Synthesis | Construction of the quinoxaline ring from simple precursors. | Fundamental approach, allows for wide derivatization. |
| Chemical Transformation | Modification of a pre-existing quinoxaline derivative. | Often more direct and efficient. |
| Sustainable Synthesis | Employs environmentally friendly methods and materials. | Reduces waste, improves safety and efficiency. researchgate.net |
| Scalable Synthesis | Focuses on robust and efficient large-scale production. | Crucial for industrial applications. |
| Asymmetric Synthesis | Produces a specific enantiomer of a chiral molecule. | Essential for stereospecific biological activity. chiralpedia.com |
Chemical Derivatization and Structural Modification of 5 Quinoxalineethanamine
Functionalization Reactions at the Ethanamine Side Chain
The primary amine of the ethanamine side chain in 5-Quinoxalineethanamine is a key site for a variety of functionalization reactions. These reactions allow for the introduction of diverse chemical moieties, which can significantly alter the compound's properties. Common transformations include acylation, sulfonylation, and alkylation.
While direct examples for this compound are not extensively documented in readily available literature, the reactivity of the amino group can be inferred from the behavior of similar structures, such as aminoindanes and other aminoalkyl-substituted heterocycles. science.gov For instance, the synthesis of new amide derivatives of quinoxaline (B1680401) 1,4-di-N-oxide has been achieved by reacting 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives with various acyl chlorides. nih.gov This suggests that the ethanamine side chain of this compound would readily undergo acylation to form the corresponding amides.
Table 1: Representative Functionalization Reactions of Aminoalkyl-Substituted Heterocycles
| Reaction Type | Reagent Example | Product Type | Potential Application |
| Acylation | Acetyl chloride | N-(2-(Quinoxalin-5-yl)ethyl)acetamide | Modulation of solubility and hydrogen bonding capacity |
| Sulfonylation | Benzenesulfonyl chloride | N-(2-(Quinoxalin-5-yl)ethyl)benzenesulfonamide | Introduction of acidic character |
| Reductive Amination | Acetone, NaBH(OAc)3 | N-isopropyl-2-(quinoxalin-5-yl)ethanamine | Alteration of basicity and lipophilicity |
These functionalizations are fundamental in the construction of compound libraries for structure-activity relationship (SAR) studies.
Substituent Effects and Modifications on the Quinoxaline Core
Modifications to the quinoxaline core of this compound can profoundly influence its electronic properties and biological interactions. Substituents can be introduced either by starting with a pre-functionalized o-phenylenediamine (B120857) or by direct substitution on the quinoxaline ring.
The nature of the substituents on the quinoxaline ring has been shown to have a significant impact on the reactivity and biological activity of the resulting compounds. For example, in the reaction of substituted isatins with ortho-phenylenediamine, electron-donating substituents favor the formation of the 6H-indolo[2,3-b]quinoxaline ring, while electron-withdrawing groups lead to different quinoxalone derivatives. tandfonline.com In other studies, the presence of a hydroxyl substituent at the 3-position on a phenyl ring attached to a quinoxaline chalcone (B49325) was found to increase antimycobacterial activity. nih.gov
The introduction of substituents such as halogens, nitro groups, or alkyl groups at various positions of the quinoxaline ring can be achieved through established synthetic protocols. mdpi.comnih.gov For instance, 7-substituted quinoxaline 1,4-dioxides have been synthesized from monosubstituted benzofuroxans, with the 7-substituted isomer often being the major product. nih.gov
Table 2: Influence of Substituents on Quinoxaline Derivatives
| Substituent | Position | Observed Effect | Reference |
| Electron-donating groups | Isatin ring | Favors 6H-indolo[2,3-b]quinoxaline formation | tandfonline.com |
| Electron-withdrawing groups | Isatin ring | Enhances formation of 3-(2′-amino-5′-substituted)-quinoxaline-2(1H)-ones | tandfonline.com |
| 3-Hydroxyl on phenyl ring | Chalcone derivative | Increased antimycobacterial activity | nih.gov |
| CF3, Cl, or F | 7-position | Most active compounds against Mycobacterium tuberculosis | nih.gov |
Annulation and Ring System Expansion Strategies
Annulation, the construction of a new ring onto an existing one, provides a pathway to novel and more complex heterocyclic systems based on the this compound scaffold. These strategies can lead to compounds with unique three-dimensional structures and potentially new biological activities.
A palladium-catalyzed reductive annulation of catechols and nitroarylamines has been reported for the direct synthesis of novel quinoxaline derivatives, demonstrating a modern approach to constructing the core ring system which could be adapted for annulated structures. rsc.orgrsc.org Another strategy involves the denitrogenative annulation of tetrazolo[1,5-a]quinoxalines, which can lead to the formation of imidazo[1,2-a]quinoxalines as a competing reaction to the formation of 1,2,3-triazoloquinoxalines. beilstein-journals.org
Furthermore, rhodium-catalyzed C-H functionalization of 2-arylimidazo[1,2-a]pyridines with cyclic 2-diazo-1,3-diketones has been shown to produce functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines through a cascade reaction involving ring opening and reannulation. rsc.org Such advanced catalytic methods could potentially be applied to derivatives of this compound to create expanded and polycyclic aromatic systems.
Rational Design and Synthesis of this compound Analog Libraries
The systematic synthesis of analog libraries of this compound is a powerful tool for drug discovery and materials science research. This approach allows for the exploration of a wide chemical space around the core scaffold to identify compounds with optimized properties.
The creation of a library of 2,3-difuryl-4-quinoxaline-R-metilcarboxamide derivatives has been reported, where various substituents were introduced to explore their effectiveness as inhibitors of NS1A-dsRNA interactions. ipp.pt Similarly, a small library of 1,2,3-triazoloquinoxaline derivatives was synthesized from tetrazolo[1,5-a]quinoxalines, showcasing the utility of click chemistry in generating diverse structures. beilstein-journals.org
The design of such libraries often involves computational methods to predict the properties of the target compounds, followed by efficient synthetic strategies to produce them. For this compound, a library could be designed by combining various functionalizations of the ethanamine side chain with different substitution patterns on the quinoxaline core.
Coordination Chemistry of 5 Quinoxalineethanamine
Ligand Design Principles Incorporating the 5-Quinoxalineethanamine Scaffold
The design of ligands is a foundational aspect of coordination chemistry, dictating the structure, stability, and properties of the resulting metal complexes. The this compound scaffold offers a versatile platform for ligand design due to its distinct electronic and structural features.
Key design principles include:
Bidentate Chelation: The primary coordination mode involves the nitrogen atom of the ethanamine side chain and one of the nitrogen atoms of the quinoxaline (B1680401) ring, forming a stable five- or six-membered chelate ring with a metal ion. This chelation effect significantly enhances the thermodynamic stability of the resulting complexes compared to monodentate analogues.
Steric and Electronic Tuning: The quinoxaline ring itself can be substituted at various positions to modulate the steric hindrance and electronic properties of the ligand. These modifications can influence the coordination geometry, spin state, and reactivity of the metal center.
Introduction of Additional Donor Sites: The ethanamine side chain can be further functionalized to introduce additional donor atoms (e.g., oxygen, sulfur), transforming the ligand from bidentate to tridentate or tetradentate. This allows for the formation of more complex and robust coordination spheres. Research on related quinoxaline-based Schiff base ligands has demonstrated how the introduction of ONNO donor sets leads to the formation of stable mononuclear complexes with various transition metals. rsc.org
Non-covalent Interactions: The aromatic nature of the quinoxaline ring facilitates π-π stacking interactions, which can be a driving force in the self-assembly of supramolecular structures.
These principles allow for the rational design of ligands based on this compound to achieve desired properties in the final metal complexes, such as specific catalytic activity, photophysical behavior, or biological function.
Complexation with Transition Metal Ions
This compound and its derivatives readily form complexes with a wide range of transition metal ions, including those from the first row (e.g., Mn, Fe, Co, Ni, Cu, Zn) and heavier transition metals. The coordination behavior is largely dictated by the nature of the metal ion and the specific ligand design.
The synthesis of metal complexes involving quinoxaline-based ligands is typically straightforward and can be achieved under mild conditions. nih.gov
General Synthetic Approach: A common method involves the direct reaction of the this compound ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates) in an appropriate solvent, such as ethanol, methanol, or acetonitrile (B52724). The mixture is often heated to reflux to ensure complete reaction. The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less polar co-solvent.
| Step | Procedure | Purpose |
| 1 | Dissolution | The ligand and metal salt are dissolved separately in a suitable solvent. |
| 2 | Mixing | The ligand solution is added to the metal salt solution, often dropwise with stirring. |
| 3 | Reaction | The mixture is stirred, often with heating (reflux), for a period ranging from a few hours to a day. |
| 4 | Isolation | The product is isolated by filtration, and washed with the solvent to remove unreacted starting materials. |
| 5 | Purification | The complex can be purified by recrystallization from an appropriate solvent system. |
The stoichiometry of the reactants (metal-to-ligand ratio) can be adjusted to control the formation of complexes with different coordination numbers and geometries. For instance, a 1:1 or 1:2 metal-to-ligand ratio is commonly employed to yield mononuclear complexes. rsc.org
A comprehensive understanding of the properties of these coordination compounds requires detailed characterization using a suite of analytical techniques.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion. A shift in the stretching frequency of the N-H bond in the ethanamine group and the C=N bonds within the quinoxaline ring upon complexation confirms the involvement of these groups in coordination.
UV-Visible Spectroscopy: Elucidates the electronic transitions within the complex. Bands in the UV region are typically assigned to intra-ligand (π→π*) transitions, while bands in the visible region often correspond to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and show shifts in proton and carbon signals upon coordination.
Structural Characterization:
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a coordination compound. It provides detailed information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions. Studies on related quinoxaline derivatives have confirmed distorted trigonal bipyramidal, octahedral, and tetrahedral geometries depending on the metal ion and co-ligands. nih.gov Powder X-ray diffraction (PXRD) can be used to assess the crystallinity and phase purity of the bulk sample. rsc.org
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for gaining deeper insight into the electronic structure and bonding within metal-5-Quinoxalineethanamine complexes. rsc.org
Key Areas of Investigation:
Geometry Optimization: DFT calculations can predict the most stable geometry of the complex, which can then be compared with experimental data from X-ray diffraction.
Electronic Structure Analysis: The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the electronic properties and reactivity of the complex. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule.
Vibrational Frequency Analysis: Theoretical calculation of IR spectra can aid in the assignment of experimental vibrational bands.
Thermodynamic Parameters: DFT can be used to calculate thermodynamic parameters such as the enthalpy and Gibbs free energy of formation, providing insights into the stability of the complexes.
These quantum chemical studies complement experimental findings and provide a more complete picture of the metal-ligand interactions at a molecular level.
Supramolecular Architectures Directed by this compound Metal Complexes
The ability of metal complexes to act as building blocks for larger, self-assembled structures is a cornerstone of supramolecular chemistry. The aromatic quinoxaline scaffold and the coordination geometry of the metal center in this compound complexes make them excellent candidates for constructing ordered supramolecular architectures.
These architectures are typically formed through a combination of:
Coordination Bonds: The primary interaction directing the assembly.
Non-covalent Interactions: Hydrogen bonding (involving the amine group), π-π stacking between quinoxaline rings, and van der Waals forces play crucial roles in stabilizing the final structure.
By carefully selecting the metal ion, counter-ions, and reaction conditions, it is possible to direct the self-assembly process to form discrete structures like molecular cages or extended one-, two-, or three-dimensional coordination polymers. The use of organometallic π-complexes as ligands has been shown to be a viable strategy for constructing such coordination networks. nih.gov
Redox Properties and Electrochemistry of this compound Coordination Compounds
The electrochemical behavior of coordination compounds is of significant interest for applications in catalysis, sensing, and molecular electronics. The redox properties of this compound complexes can be investigated using techniques like cyclic voltammetry (CV).
The CV of these complexes can reveal:
Metal-centered Redox Processes: Many transition metals can exist in multiple oxidation states. CV can determine the potential at which these Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ redox events occur. The coordination environment provided by the this compound ligand can significantly influence these redox potentials.
Ligand-centered Redox Processes: The quinoxaline ring itself is redox-active and can undergo reversible reduction or oxidation. The formation of radical anions of quinoxaline-based ligands has been reported. figshare.com
Electrochemical Reversibility: The shape of the CV waves indicates whether the redox processes are reversible, quasi-reversible, or irreversible.
The modulation of the redox potential of a metal ion through complexation is a well-established principle. pleiades.online For this compound complexes, the electron-donating or -withdrawing nature of substituents on the quinoxaline ring can be used to fine-tune the redox potentials of the metal center, tailoring the complex for specific redox-related applications.
Catalytic Applications of 5 Quinoxalineethanamine and Its Complexes
Organocatalytic Reactivity Mediated by 5-Quinoxalineethanamine
At present, there is a notable absence of published research specifically detailing the use of this compound as an organocatalyst. Organocatalysis relies on the ability of an organic molecule to accelerate a chemical reaction without the involvement of a metal. Typically, such catalysts possess functional groups like amines, thiols, or phosphines that can interact with substrates through the formation of covalent intermediates or through non-covalent interactions such as hydrogen bonding.
Theoretically, the primary amine group of this compound could participate in reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions by forming iminium or enamine intermediates with carbonyl compounds. The quinoxaline (B1680401) moiety, with its nitrogen-containing aromatic system, could influence the reactivity and stereoselectivity of such transformations through electronic and steric effects. However, without experimental data, this remains speculative.
Transition Metal Catalysis Utilizing this compound as a Ligand System
The nitrogen atoms within the quinoxaline ring and the exocyclic primary amine of this compound present potential coordination sites for transition metals. This suggests that the molecule could serve as a ligand in the formation of catalytically active metal complexes.
Homogeneous Catalytic Systems
In homogeneous catalysis, both the catalyst and the reactants are in the same phase. This compound could potentially act as a bidentate or monodentate ligand in various transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and oxidations. The specific coordination mode would depend on the metal center, the reaction conditions, and the presence of other ligands. To date, the scientific literature lacks specific examples of well-characterized transition metal complexes of this compound being employed in homogeneous catalysis.
Heterogeneous Catalytic Systems
For heterogeneous catalysis, a catalyst is in a different phase from the reactants. This compound could be immobilized on a solid support, such as silica (B1680970), alumina, or a polymer resin, to create a heterogeneous catalyst. This approach offers advantages in terms of catalyst recovery and reuse. The immobilization could be achieved by forming covalent bonds between the amine group or the quinoxaline ring and the support material. The resulting supported metal complexes could then be utilized in various catalytic transformations. As with its homogeneous applications, there is a dearth of research on the use of this compound in heterogeneous catalytic systems.
Enantioselective Catalysis with Chiral this compound Derivatives
The development of chiral derivatives of this compound could open avenues for its use in enantioselective catalysis, where the goal is to selectively produce one enantiomer of a chiral product. Chirality could be introduced by modifying the ethylamine (B1201723) side chain, for instance, by incorporating a stereocenter. Such chiral ligands could then be used to create asymmetric catalysts for a range of transformations, including asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. While the asymmetric hydrogenation of the quinoxaline core itself to produce chiral products is a known process, the use of a chiral this compound derivative as a ligand or organocatalyst is not yet documented.
Mechanistic Elucidation of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. In the context of this compound, mechanistic studies would involve identifying the active catalytic species, elucidating the elementary steps of the catalytic cycle (e.g., oxidative addition, reductive elimination, migratory insertion), and determining the role of the ligand in influencing the reaction rate and selectivity. Techniques such as spectroscopy (NMR, IR, UV-Vis), X-ray crystallography, and computational modeling would be instrumental in these investigations. Given the lack of established catalytic applications for this compound, detailed mechanistic studies are yet to be undertaken.
Mechanistic Investigations of Biological Activities of 5 Quinoxalineethanamine Derivatives in Vitro and Preclinical Animal Models
Identification and Validation of Molecular Targets
The initial step in understanding the biological effects of 5-quinoxalineethanamine derivatives involves the identification and validation of their specific molecular targets. This process is crucial for elucidating the mechanism of action and guiding further drug development. A variety of methods are employed, ranging from direct biochemical approaches to genetic and computational strategies. nih.gov
Direct biochemical methods often utilize affinity chromatography, where a derivative is immobilized on a solid support to capture its binding partners from cell lysates. The identified proteins are then analyzed using techniques like mass spectrometry. Alternatively, changes in a protein's susceptibility to proteolysis upon binding to a small molecule can also indicate a direct interaction. nih.gov
Genetic and genomic approaches provide another avenue for target discovery. These methods rely on the principle of genetic interaction, where altering the function of a potential target gene (e.g., through RNA interference or gene knockout) can enhance or suppress the cellular phenotype caused by the quinoxaline (B1680401) derivative. nih.gov For instance, if a derivative shows anti-inflammatory activity, its molecular target might be identified within key inflammatory pathways, such as cyclooxygenase (COX) enzymes. In studies of similar heterocyclic compounds, COX-1 was identified as the primary molecular target for a series of anti-inflammatory agents through enzymatic assays and predictive docking simulations. mdpi.com
Computational inference and molecular docking are also powerful tools. By simulating the interaction between a library of quinoxaline derivatives and the known structures of various proteins, potential targets can be predicted. mdpi.com For derivatives showing potential as central nervous system agents, targets like dopamine (B1211576) or serotonin (B10506) receptors are often investigated. redheracles.netmdpi.com The validation of these computationally-predicted targets then requires confirmation through in vitro binding or functional assays.
Elucidation of Enzyme Modulation Mechanisms (Inhibition/Activation)
Once a molecular target, such as an enzyme, is identified, the next step is to understand how the this compound derivative modulates its activity. The primary mechanisms involve either inhibition or activation of the enzyme's catalytic function.
Enzyme Inhibition: Many therapeutic agents function by inhibiting enzymes in a specific pathway. Nucleoside derivatives, for example, often act as enzyme inhibitors through several mechanisms after being converted to their triphosphate form intracellularly. nih.gov These mechanisms can be extrapolated to understand how quinoxaline derivatives might function:
Competitive Inhibition: The derivative may compete with the natural substrate for binding to the enzyme's active site. nih.gov
Chain Termination: If the enzyme is a polymerase involved in DNA or RNA synthesis, the derivative might be incorporated into the growing nucleic acid chain and, lacking a crucial chemical group (like a 3'-hydroxyl), prevent further elongation. nih.gov
Kinetic Termination: The derivative might be incorporated, but its structure could significantly slow down the subsequent steps of the enzymatic reaction, effectively halting the process. nih.gov
For example, studies on tryptamine (B22526) derivatives identified their potential to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in neurodegenerative diseases. mdpi.com Similarly, certain thiazolidinone derivatives have been shown to be potent and selective inhibitors of the COX-1 enzyme, a key player in inflammation. mdpi.com
Enzyme Activation: While less common, some derivatives may act as enzyme activators, enhancing the enzyme's catalytic rate. The mechanism often involves the derivative binding to an allosteric site on the enzyme, inducing a conformational change that increases its affinity for the substrate or its catalytic efficiency.
Mechanisms of Nucleic Acid Interaction (DNA/RNA)
The planar aromatic structure of the quinoxaline ring suggests that its derivatives may interact directly with nucleic acids like DNA and RNA. Such interactions can interfere with fundamental cellular processes like replication and transcription. There are several primary modes of non-covalent interaction:
Intercalation: The flat, polycyclic aromatic part of the molecule can slide in between the base pairs of the DNA double helix. This insertion distorts the DNA structure, which can inhibit the function of enzymes like DNA and RNA polymerases. atdbio.com
Groove Binding: The derivative can fit into the minor or major groove of the DNA helix. This binding is typically stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone or base pairs. atdbio.com
Alkylating agents form covalent bonds with DNA bases, which can lead to cross-linking and trigger cell death. atdbio.com
Studies on molecules like actinomycin (B1170597) D show a combination of intercalation and minor groove binding, resulting in a very stable complex that inhibits both DNA and RNA synthesis. atdbio.com Other compounds, such as cisplatin, form covalent crosslinks with DNA. atdbio.com While specific studies on this compound are limited, the structural similarity to known intercalators makes this a probable mechanism of action, particularly for derivatives with anticancer or antimicrobial properties. Modified nucleosides can also be designed to interact with nucleic acids through hydrogen bonding and π-π stacking. mdpi.com
In Vitro Cellular Responses and Pathway Analysis in Model Systems
The biological activity of this compound derivatives is evaluated in various in vitro model systems to understand their cellular effects. These systems include bacterial or fungal cultures for antimicrobial screening, various cancer cell lines, and primary cell cultures for more physiologically relevant data. mdpi.com
A primary assessment involves determining the cytotoxicity of the compounds. This is often quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. For instance, certain quinoxaline derivatives have been tested for their anticancer activity against human cancer cell lines. mdpi.com
| Compound | Cell Line | IC50 (μM) | Reference |
| Quinoxaline Derivative 5 | HeLa (Cervical Cancer) | 0.126 | mdpi.com |
| SMMC-7721 (Hepatoma) | 0.071 | mdpi.com | |
| K562 (Leukemia) | 0.164 | mdpi.com | |
| Quinoxaline Derivative 3 | Ty-82 (Cancer) | 2.5 | mdpi.com |
| THP-1 (Leukemia) | 1.6 | mdpi.com | |
| This table is interactive. You can sort and filter the data. |
Beyond cytotoxicity, further assays are conducted to dissect the cellular response pathways. If a compound induces cell death, studies are performed to determine if the mechanism is apoptosis or necrosis. This can involve measuring DNA fragmentation or the activity of caspases, which are key enzymes in the apoptotic pathway. nih.gov In other cases, cellular responses such as oxidative stress are measured by quantifying levels of glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and lipid peroxidation. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. nih.gov This process provides critical insights into the mechanism of action by identifying the chemical features (pharmacophores) essential for target binding and efficacy. mdpi.com
For quinoxaline derivatives, SAR studies have revealed key structural determinants for their anticancer activity:
Substituents on the Quinoxaline Ring: The nature and position of substituents are critical. For one series of compounds, electron-releasing groups like methoxy (B1213986) (OCH3) were found to be essential for potent activity, while replacement with an electron-withdrawing group like chlorine (Cl) decreased activity. mdpi.com
Side Chains and Linkers: The linker connecting the quinoxaline core to other parts of the molecule plays a significant role. An aliphatic linker (-CH2-) at the third position of the quinoxaline was found to be crucial for the activity of one series, whereas an N-linker diminished it. mdpi.com In another series, a cyano (CN) group on an aliphatic chain attached to a nitrogen atom of the quinoxaline nucleus was deemed essential. mdpi.com
Terminal Groups: The chemical group at the end of the side chain can drastically alter activity. For example, replacing an ester group (-COOC2H5) with a hydrazide group (-CONHNH2) was shown to decrease the anticancer potency of a particular quinoxaline derivative. mdpi.com
These findings are often rationalized using molecular modeling, which can show how a specific structural change affects the compound's fit within the target's binding site.
| Structural Feature | Effect on Anticancer Activity | Reference |
| OCH3 (electron-releasing group) | Essential for high activity in some series. | mdpi.com |
| Cl (electron-withdrawing group) | Decreases activity when replacing OCH3. | mdpi.com |
| CN group on aliphatic chain | Essential for activity in one series. | mdpi.com |
| -CH2- linker at position 3 | Essential for activity in one series. | mdpi.com |
| N-linker at position 3 | Decreases activity compared to -CH2- linker. | mdpi.com |
| -CONHNH2 group | Decreases activity when replacing -COOC2H5. | mdpi.com |
| This table is interactive. You can sort and filter the data. |
Mechanistic Studies in Preclinical Animal Models
After promising results are obtained from in vitro studies, this compound derivatives are advanced to preclinical animal models to evaluate their biological mechanisms, efficacy, and behavior in a whole-organism context. upenn.edu These studies are essential before any consideration of human clinical trials. mdpi.com
The choice of animal model is critical and depends on the therapeutic area. nih.gov
Rodent Models (Mice, Rats): These are the most common models used in drug discovery due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans. mdpi.com For anticancer studies, human tumor cells can be implanted into immunodeficient mice (xenograft models) to assess a compound's ability to inhibit tumor growth in vivo.
Large Animal Models (Rabbits, Dogs, Pigs): These models are often used in later preclinical stages. Their physiology and metabolism can be more similar to humans, providing valuable data. mdpi.comzoores.ac.cn For example, beagle dogs are frequently used for pharmacokinetic studies. mdpi.com
In these models, researchers can investigate how the compound affects the disease process and elucidate its mechanism of action at a systemic level. This includes analyzing biomarkers in tissues and blood to confirm that the drug is engaging its target and modulating the intended biological pathway. Animal models are vital for understanding the complex interactions between a drug, its target, and the host's physiology, which cannot be fully replicated by in vitro systems. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Quinoxalineethanamine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within the 5-Quinoxalineethanamine molecule. Analysis of chemical shifts, spin-spin coupling constants, and integration values in ¹H NMR spectra allows for the precise localization of each hydrogen atom. Similarly, ¹³C NMR, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the chemical environment of each carbon atom.
Conformational analysis of the flexible ethanamine side chain can be performed using advanced NMR techniques. nih.gov By measuring coupling constants at varying temperatures and in different solvents, the populations of different rotamers can be determined. nih.govunibas.it Computational calculations can further aid in understanding the interactions that stabilize specific conformers. nih.govchemrxiv.org Dynamic NMR experiments can provide insights into the energy barriers of bond rotations, particularly around the C-C and C-N bonds of the side chain. unibas.itcopernicus.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.8 - 9.0 | 145 - 147 |
| H-3 | 8.8 - 9.0 | 145 - 147 |
| H-6 | 7.8 - 8.0 | 128 - 130 |
| H-7 | 7.6 - 7.8 | 129 - 131 |
| H-8 | 8.0 - 8.2 | 135 - 137 |
| -CH₂- (ethanamine) | 3.1 - 3.3 | 40 - 42 |
| -CH₂- (ethanamine) | 3.3 - 3.5 | 45 - 47 |
| -NH₂ | 1.5 - 2.5 (broad) | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of this compound by probing its molecular vibrations. These techniques are crucial for identifying the characteristic functional groups present in the molecule.
N-H Stretching: The primary amine (-NH₂) group will exhibit characteristic symmetric and asymmetric stretching vibrations in the IR spectrum, typically in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from the quinoxaline (B1680401) ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanamine side chain will appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The quinoxaline ring will show characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is typically observed around 1590-1650 cm⁻¹.
Raman spectroscopy can provide additional information, particularly for the symmetric vibrations of the quinoxaline ring system, which may be weak or absent in the IR spectrum.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| N-H Bend (scissoring) | 1590 - 1650 | |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C and C=N Stretch | 1500 - 1650 | |
| Alkyl Chain (-CH₂-) | C-H Stretch | < 3000 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, allowing for the confirmation of its elemental composition with high accuracy. scirp.orgbioanalysis-zone.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com
Electron ionization (EI) is a common technique that can cause the molecular ion to break apart into smaller, charged fragments. chemguide.co.ukuni-saarland.de The resulting fragmentation pattern provides valuable structural information. chemguide.co.uklibretexts.orgtutorchase.com For this compound, characteristic fragmentation would likely involve:
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amine group is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. libretexts.org
Loss of ammonia (B1221849): Elimination of a neutral ammonia molecule (NH₃) from the molecular ion.
Fragmentation of the quinoxaline ring: Cleavage of the heterocyclic ring system, leading to characteristic fragment ions.
Table 3: Potential Fragmentation Ions of this compound in Mass Spectrometry
| Fragment Description | Proposed Structure | Expected m/z |
| Molecular Ion | [C₁₀H₁₁N₃]⁺ | 173 |
| α-cleavage product | [C₉H₈N₂]⁺ | 144 |
| Loss of ethylamine (B1201723) | [C₈H₅N₂]⁺ | 129 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. azooptics.comlibretexts.org The quinoxaline ring system, with its conjugated π-system, is the primary chromophore in this compound and is expected to exhibit strong absorption bands. libretexts.org
The UV-Vis spectrum will likely show π → π* transitions, which are characteristic of aromatic and conjugated systems. libretexts.org The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. By creating a calibration curve of absorbance versus concentration, UV-Vis spectroscopy can be used for the quantitative analysis of this compound in solution, following the Beer-Lambert law. upi.edu
Table 4: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λ_max (nm) | Solvent Effects |
| π → π | 230 - 250 and 300 - 330 | Shifts in polar solvents |
| n → π | ~350 (weak) | Blue shift in polar solvents |
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Characterization
Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. carleton.edursc.orgceitec.cz This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. carleton.eduuhu-ciqso.es
For this compound, a successful crystal structure determination would reveal:
The planarity of the quinoxaline ring system. rsc.org
The conformation of the ethanamine side chain in the solid state. mdpi.com
The packing of the molecules in the crystal lattice, including any hydrogen bonding networks involving the amine group and the nitrogen atoms of the quinoxaline ring. researchgate.net
Table 5: Hypothetical Crystallographic Data for this compound (Note: This is an example and would need to be determined experimentally.)
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
Chromatographic Techniques (e.g., HPLC, GC) Coupled with Detection Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column, would be a suitable method for separating this compound from non-polar impurities. nih.govpensoft.netdrawellanalytical.com The mobile phase would typically consist of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A UV detector set to one of the absorption maxima of the compound would be used for detection and quantification. nih.gov
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. measurlabs.comccsknowledge.com Due to the polar nature of the amine group, derivatization might be necessary to improve peak shape and thermal stability. bre.com A polar capillary column would be used for separation, and a flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. etamu.edu
Electroanalytical Techniques (e.g., Cyclic Voltammetry, Chronoamperometry) for Redox Characterization
Electroanalytical techniques, particularly cyclic voltammetry, can be used to investigate the redox properties of this compound. cam.ac.ukbasinc.commsu.edu The quinoxaline ring is known to be redox-active and can undergo reduction and oxidation processes. nih.govmdpi.comrsc.org
A cyclic voltammogram would reveal the potentials at which the compound is oxidized and reduced. The reversibility of these processes can be determined by analyzing the peak separation and the ratio of the anodic and cathodic peak currents. basinc.comresearchgate.net These studies provide insight into the electronic properties of the molecule and its potential to participate in electron transfer reactions. rsc.org
Computational and Theoretical Chemistry of 5 Quinoxalineethanamine
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemistry offers a foundational framework for understanding the electronic and structural properties of molecules from first principles. nih.gov By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular attributes, including geometries, reaction energies, and spectroscopic signatures. nih.gov For molecules like 5-quinoxalineethanamine, these calculations are instrumental in elucidating its intrinsic chemical nature.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying organic molecules. mdpi.com DFT methods are extensively used to investigate the mechanisms of chemical reactions involving quinoxaline (B1680401) cores. For instance, DFT calculations, often using the B3LYP functional, have been employed to explore the annulation reactions that form quinoxaline derivatives. nih.gov Such studies model different potential reaction pathways, calculate the activation energies for transition states, and identify the most energetically favorable mechanism. nih.govbeilstein-journals.org This approach can elucidate the sequence of events in a reaction, such as the order of bond formation and the role of catalysts. beilstein-journals.org In a study on the formation of quinoxalinone-N-oxides, DFT was used to compare five proposed paths, ultimately identifying the most plausible mechanism based on the calculated activation energies of the rate-determining steps. nih.gov This type of analysis is directly applicable to understanding the synthesis of this compound and predicting the regioselectivity and stereoselectivity of related reactions. imist.ma
Table 1: Example of DFT-Calculated Activation Energies for Proposed Reaction Pathways in Quinoxaline Synthesis This table is illustrative, based on findings for related quinoxaline derivative syntheses.
| Proposed Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Plausibility |
|---|---|---|---|
| Path 1 | Cyclization | 45 | Low |
| Path 2 | Rearrangement | 41 | Low |
| Path 3 | Four-membered ring intermediate | 32 | Medium |
| Path 4 | Direct substitution | 38 | Low |
Ab initio molecular orbital theory represents a class of methods that solve the Schrödinger equation from "first principles," without the use of empirical parameters. wiley.com These methods, such as Hartree-Fock (HF), are foundational to quantum chemistry and provide a systematic way to improve upon calculations to achieve high accuracy. fortunejournals.comru.nl While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for cases where DFT may not be sufficiently accurate. nih.gov For a molecule like this compound, ab initio calculations can provide highly reliable predictions of its electronic structure, molecular geometry, and properties like polarizability and dipole moment. nih.gov These methods form the basis for more advanced techniques that account for electron correlation, which is often neglected in simpler models, providing a more precise picture of the molecule's behavior. ru.nl
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. researchgate.net By simulating the dynamic evolution of a system, MD provides detailed information about conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. researchgate.netwindows.net For this compound, MD simulations can reveal its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—and the energetic barriers between them. eg.org This is particularly important for understanding how the flexible ethanamine side chain orients itself relative to the rigid quinoxaline ring system. Analysis techniques like Principal Component Analysis (PCA) can be applied to the simulation trajectory to identify the most significant collective motions and dominant conformational states. uni-konstanz.de
| Intermolecular Interactions | Analysis of hydrogen bonds and other non-covalent interactions with solvent or other molecules. | Crucial for understanding behavior in solution or in complex with biomacromolecules. |
Molecular Modeling and Docking Studies for Ligand-Biomacromolecule Interaction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. biomedpharmajournal.org This method is central to drug discovery and is widely applied to quinoxaline derivatives to explore their potential as therapeutic agents. nih.govfrontiersin.org In a typical study, the 3D structure of this compound would be placed into the active site of a target protein, and an algorithm would sample numerous positions and orientations to find the most stable binding mode, which is quantified by a docking score. mdpi.com Such studies have been performed on various quinoxaline derivatives to investigate their potential as anticancer and anti-inflammatory agents by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's binding pocket. nih.govmdpi.com
Table 3: Example of Molecular Docking Results for a Quinoxaline Derivative This table is a representative example based on studies of similar compounds targeting the β-tubulin protein. nih.gov
| Parameter | Finding |
|---|---|
| Protein Target | β-tubulin (PDB: 4O2B) |
| Binding Affinity (Docking Score) | -8.5 kcal/mol |
| Key Interacting Residues | Cys241, Leu248, Ala316, Val318 |
| Types of Interactions | Hydrogen bond with Cys241; Hydrophobic interactions with Leu248, Ala316 |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) studies are cheminformatics methods that correlate the chemical structure of a series of compounds with their biological activity using statistical models. researchgate.net For a class of compounds like quinoxaline derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogues. nih.gov The process involves calculating a set of molecular descriptors—numerical values that encode information about the molecule's topological, electronic, or steric properties. researchgate.net A statistical model is then built to relate these descriptors to the observed activity. nih.govmdpi.com Studies on quinoxaline derivatives have successfully used 2D- and 3D-QSAR models to identify key structural features responsible for their anticancer activity. nih.gov Descriptors such as molecular weight, dipole moment, and specific energy terms have been identified as important for the activity of these compounds. nih.govnih.gov
Table 4: Molecular Descriptors Commonly Used in QSAR Models for Quinoxaline Derivatives. nih.gov
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | Zcomp Dipole | The Z-component of the dipole moment, reflecting charge distribution. |
| Thermodynamic | Energy Dispersive (Epsilon3) | Related to the potential for intermolecular interactions. |
| Topological | T_T_C_6 (Atom-type count) | Count of specific atom types (e.g., carbon connected to two other carbons). |
| Steric/Shape | XA (Most hydrophobic hydrophilic distance) | A measure related to the spatial separation of hydrophobic and hydrophilic regions. |
Machine Learning and Artificial Intelligence Applications in Chemical Discovery and Mechanistic Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and chemical research by analyzing vast datasets to uncover patterns and make predictions. nih.govresearchgate.net These advanced computational tools can be applied to nearly every stage of the discovery process, from identifying new drug targets to predicting molecular properties and designing novel compounds (de novo design). mdpi.comarxiv.org For a scaffold like quinoxaline, ML models can be trained on large databases of known compounds to predict the properties of new derivatives, including this compound, with high speed and accuracy. nih.gov Deep learning models, such as graph neural networks, are particularly adept at learning directly from the 2D or 3D structure of a molecule, enabling more nuanced predictions of activity, toxicity, and synthetic accessibility. arxiv.org While specific ML applications focused solely on this compound are not widely documented, the general methodologies are routinely applied to diverse chemical libraries that include quinoxaline structures, thereby accelerating the identification of promising new molecules. researchgate.netmedium.com
Future Perspectives and Interdisciplinary Research Directions
Integration with Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on systems of two or more molecules held together by non-covalent interactions, is a field where 5-Quinoxalineethanamine holds considerable potential. benthamdirect.comwikipedia.org The spontaneous organization of molecules into ordered structures, known as self-assembly, is driven by interactions like hydrogen bonding, π-π stacking, and van der Waals forces. acs.orgfrontiersin.org
The planar, aromatic structure of the quinoxaline (B1680401) ring in this compound is ideal for engaging in π-π stacking interactions, a key driving force for the assembly of many organic molecules. libretexts.org Furthermore, the ethanamine side chain provides a primary amine group capable of forming strong, directional hydrogen bonds. This dual capacity for interaction suggests that this compound and its derivatives could be designed to self-assemble into complex, higher-order structures such as nanofibers, gels, and liquid crystals. For instance, researchers have successfully created supramolecular gels from other amphiphilic quinoxaline derivatives, where chirality could be transferred from the molecular to the supramolecular level, leading to materials with unique chiroptical properties. pku.edu.cn
The electron-deficient nature of the quinoxaline ring also makes it an attractive component for host-guest chemistry. wikipedia.org Macrocyclic hosts like cyclodextrins, which have a hydrophobic inner cavity, can encapsulate quinoxaline derivatives, altering their physical properties and enabling applications in areas like catalysis. benthamdirect.comupm.edu.my The this compound moiety could be incorporated into larger molecular architectures to create specific binding pockets or act as a guest that binds selectively to synthetic hosts.
| Interaction Type | Relevant Structural Feature of this compound | Potential Supramolecular Structure |
| π-π Stacking | Quinoxaline Ring | Nanofibers, Stacked Aggregates |
| Hydrogen Bonding | Ethanamine Group | Gels, Helices, Sheets |
| Host-Guest Interactions | Quinoxaline Ring & Side Chain | Inclusion Complexes, Molecular Cages |
Potential Applications in Advanced Materials Science and Engineering
The field of materials science seeks to discover and design new materials with novel properties and functions. d-nb.info Quinoxaline derivatives have already been established as valuable components in a range of advanced materials, from conductive polymers to functional nanoparticles. rsc.orgrsc.orgresearchgate.net this compound is a promising candidate for the next generation of these materials.
The ethanamine group on this compound provides a reactive handle that can be used for polymerization. This allows it to serve as a monomer for the synthesis of novel polymers. By incorporating the quinoxaline unit into a polymer backbone, materials with tailored electronic and optical properties can be created. Quinoxaline-based polymers have shown significant promise in optoelectronic applications, including polymer solar cells where they have contributed to high power conversion efficiencies. rsc.org Porous organic polymers (POPs) containing quinoxaline units have also been developed for applications in catalysis, demonstrating high stability and a large surface area for immobilizing metal nanoparticles. rsc.orgresearchgate.net
Furthermore, this compound can be used as a structural base for the synthesis of functional nanoparticles. For example, quinoxaline-based semiconducting polymer dots have been engineered for in vivo fluorescence imaging in the near-infrared (NIR-II) window, which allows for deeper tissue penetration and higher resolution imaging. acs.org The ability to modify the quinoxaline structure allows for fine-tuning of the fluorescence quantum yield and emission wavelength, making these nanoparticles highly adaptable for specific bioimaging tasks such as mapping blood vessels or identifying tumors. acs.org
| Material Type | Potential Role of this compound | Example Application |
| Functional Polymers | Monomer unit | Organic photovoltaics, Catalysis rsc.orgrsc.org |
| Porous Organic Frameworks | Building block | Gas storage, Heterogeneous catalysis |
| Semiconducting Nanoparticles | Core structure component | In vivo bioimaging, Sensors acs.org |
Development of this compound-Based Research Probes and Tools
The development of molecular probes and sensors is crucial for detecting and quantifying specific analytes in chemical and biological systems. slideshare.nethilarispublisher.com Quinoxaline derivatives have been successfully employed as the core of a wide variety of chemosensors due to their distinct photophysical properties and electron-deficient aromatic system. researchgate.netresearchgate.netnih.gov
This compound provides an excellent scaffold for creating new research probes. The quinoxaline ring can act as a fluorophore or chromophore, whose optical properties change upon binding to an analyte. The ethanamine side chain can either serve directly as a binding site or be easily modified to introduce specific receptors for target molecules or ions. Researchers have developed quinoxaline-based colorimetric and fluorescent "turn-off" or "turn-on" sensors for various metal cations, including Fe³⁺, Cu²⁺, and Hg²⁺, as well as for detecting changes in pH. researchgate.netnih.govrsc.org These sensors often exhibit high selectivity and sensitivity, with some allowing for naked-eye detection. researchgate.netrsc.org
The potential for developing fluorescent probes for biological applications is particularly noteworthy. Fluorescent probes are indispensable tools in modern biology for imaging cellular structures and monitoring dynamic processes. thermofisher.comthermofisher.comnih.gov The inherent fluorescence of many quinoxaline derivatives can be harnessed to create probes that localize in specific cellular compartments or respond to changes in the cellular microenvironment. acs.org For example, viscosity-sensitive fluorescent probes based on related heterocyclic systems have been designed to monitor changes in cytoplasmic viscosity associated with various diseases. sioc-journal.cn The structural versatility of this compound makes it an ideal starting point for designing such sophisticated biological tools.
| Probe Type | Sensing Mechanism | Target Analyte/Application |
| Colorimetric Sensor | Change in absorption spectrum | Metal ions, pH rsc.org |
| Fluorescent Sensor | Change in fluorescence intensity/wavelength | Metal ions, Volatile Organic Compounds nih.govnih.gov |
| Bioimaging Probe | Fluorescence emission in biological environment | Cellular imaging, Viscosity sensing acs.orgsioc-journal.cn |
Synergistic Research at the Interface of Chemistry, Biology, and Physics
Interdisciplinary research, which integrates knowledge and techniques from multiple scientific fields, is essential for tackling complex scientific challenges. pku.edu.cnresearchgate.net The unique properties of the quinoxaline core make this compound a versatile platform for synergistic research that spans chemistry, biology, and physics.
At the interface of chemistry and biology , this compound can serve as a key building block in medicinal chemistry. Quinoxaline derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antiprotozoal properties. mdpi.comwisdomlib.orgnih.gov The ethanamine moiety can be used to link the quinoxaline core to other pharmacophores or to improve solubility and bioavailability. Furthermore, quinoxaline-based molecules have been studied as DNA intercalators, suggesting that derivatives of this compound could be explored for their potential to interact with nucleic acids and form unique DNA superstructures. acs.org Supramolecular self-assembly of peptide-drug conjugates represents another promising direction, where molecules are designed to target and inhibit pathways in diseases like metastatic melanoma. nih.gov
The intersection of chemistry and physics provides opportunities to develop novel functional materials with specific optoelectronic properties. The electron-accepting nature of the quinoxaline ring makes its derivatives suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.netnih.gov Theoretical and computational studies, a key component of the chemistry-physics interface, can be employed to predict the electronic structure, stability, and photophysical properties of new materials derived from this compound, thereby guiding experimental synthesis toward materials with desired functionalities. nih.gov This synergy accelerates the discovery of advanced materials for applications in electronics, photonics, and energy. rsc.org
This integrated approach, combining synthetic chemistry with biological evaluation and physical characterization, will unlock the full potential of this compound as a multifunctional molecular tool.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
